5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine is an organic compound with a unique bicyclic structure. It is part of the imidazopyrazine family, known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its fused ring system, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazopyrazine core. The reaction conditions often involve the use of catalysts such as palladium or copper and may require elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazopyrazine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyrazines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
- 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
- 2-(2-(1H-Indol-3-yl)ethyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H10N4/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2,(H2,7,9) |
InChI Key |
HTOBFQIBDGQHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2N)CN1 |
Origin of Product |
United States |
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